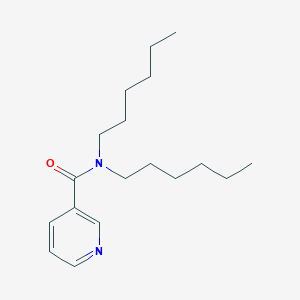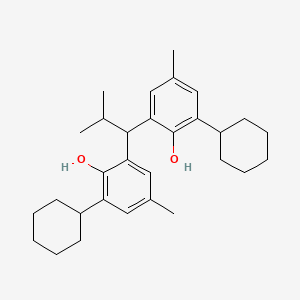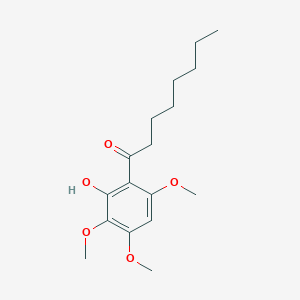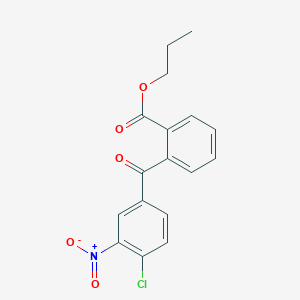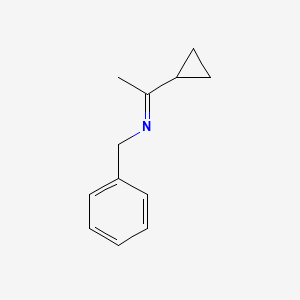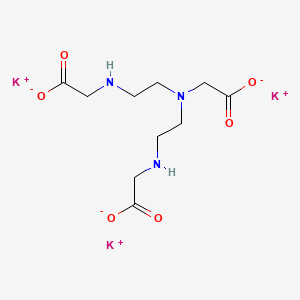![molecular formula C13H28OSi B14270871 Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- CAS No. 167489-85-2](/img/structure/B14270871.png)
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group attached to a cyclohexyl ring, which is further substituted with a 1,1-dimethylethyl group. This compound finds applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-(1,1-dimethylethyl)cyclohexanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(1,1-dimethylethyl)cyclohexanol+trimethylchlorosilane→Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: This compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium or platinum are often employed.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: Substituted silanes with different functional groups.
科学的研究の応用
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups, forming strong Si-O bonds. This interaction is crucial in applications such as surface modification and cross-linking in polymers.
類似化合物との比較
Trimethylsilyl chloride: A simpler silane compound used in similar applications.
Triethylsilyl chloride: Another organosilicon compound with slightly different reactivity.
Dimethylphenylsilane: A silane with a phenyl group, offering different chemical properties.
Uniqueness: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is unique due to the presence of the bulky 1,1-dimethylethyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications requiring selective reactions and stability.
特性
CAS番号 |
167489-85-2 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC名 |
(4-tert-butylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28OSi/c1-13(2,3)11-7-9-12(10-8-11)14-15(4,5)6/h11-12H,7-10H2,1-6H3 |
InChIキー |
AQKOPOJURPQAEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


